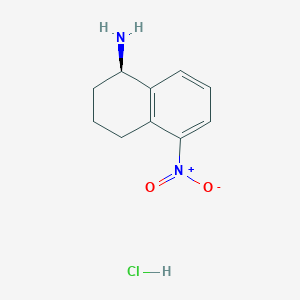

(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.: 2137066-68-1

Cat. No.: VC5013945

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137066-68-1 |

|---|---|

| Molecular Formula | C10H13ClN2O2 |

| Molecular Weight | 228.68 |

| IUPAC Name | (1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1 |

| Standard InChI Key | ANJOVTXONVWABE-SBSPUUFOSA-N |

| SMILES | C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl |

Introduction

Synthesis

The synthesis of (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves:

-

Nitration: Introducing the nitro group onto the naphthalene ring system.

-

Reduction and Cyclization: Reducing intermediates to form the tetrahydronaphthalene framework.

-

Resolution: Employing chiral resolution techniques to isolate the (R)-enantiomer.

-

Salt Formation: Reacting the free base with hydrochloric acid to produce the hydrochloride salt.

Pharmaceutical Relevance

Compounds with similar structures are often studied for their potential as:

-

Neurotransmitter analogs: Due to their amine functionality.

-

Antimicrobial agents: The nitro group can exhibit activity against certain pathogens.

-

Precursor molecules: For synthesizing more complex pharmacologically active compounds.

Research and Development

The stereochemistry of (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride makes it a candidate for exploring enantioselective biological interactions.

Analytical Characterization

To confirm the identity and purity of this compound, several analytical techniques would be employed:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR to determine the structure and confirm stereochemistry.

-

-

Mass Spectrometry (MS):

-

To verify molecular weight and identify impurities.

-

-

Infrared Spectroscopy (IR):

-

To detect functional groups such as -NO₂ and -NH₂.

-

-

Chiral Chromatography:

-

To ensure enantiomeric purity.

-

Potential Biological Activity

While specific data for this compound is unavailable, structural analogs suggest possible activities:

-

The nitro group may contribute to antimicrobial or antitumor properties through oxidative stress mechanisms.

-

The amine functionality could interact with biological receptors or enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume